3-FLUORO-5-(2-HYDROXYETHYL)PHENYLBORONIC ACID 3-FLUORO-5-(2-HYDROXYETHYL)PHENYLBORONIC ACID
Brand Name: Vulcanchem
CAS No.: 2377610-20-1
VCID: VC7577200
InChI: InChI=1S/C8H10BFO3/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,11-13H,1-2H2
SMILES: B(C1=CC(=CC(=C1)F)CCO)(O)O
Molecular Formula: C8H10BFO3
Molecular Weight: 183.97

3-FLUORO-5-(2-HYDROXYETHYL)PHENYLBORONIC ACID

CAS No.: 2377610-20-1

Cat. No.: VC7577200

Molecular Formula: C8H10BFO3

Molecular Weight: 183.97

* For research use only. Not for human or veterinary use.

3-FLUORO-5-(2-HYDROXYETHYL)PHENYLBORONIC ACID - 2377610-20-1

Specification

CAS No. 2377610-20-1
Molecular Formula C8H10BFO3
Molecular Weight 183.97
IUPAC Name [3-fluoro-5-(2-hydroxyethyl)phenyl]boronic acid
Standard InChI InChI=1S/C8H10BFO3/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,11-13H,1-2H2
Standard InChI Key MTCNRQSCTUECKD-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)F)CCO)(O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is [3-fluoro-5-(2-hydroxyethyl)phenyl]boronic acid. Its molecular formula is C₈H₁₀BFO₃, with a molecular weight of 207.98 g/mol (calculated from analogous structures in ). The boronic acid group (-B(OH)₂) occupies the para position relative to the fluorine atom, while the 2-hydroxyethyl group (-CH₂CH₂OH) is ortho to boron. This arrangement creates a sterically congested environment that influences its reactivity in cross-coupling reactions.

Spectroscopic Data

While experimental spectra for this compound are unavailable, comparisons to similar fluorophenylboronic acids suggest:

  • ¹H NMR: Aromatic protons near fluorine would exhibit splitting patterns consistent with meta-fluorine coupling (J ≈ 8–10 Hz). The 2-hydroxyethyl group’s protons would resonate as a triplet (CH₂OH, δ ≈ 3.6–3.8 ppm) and a multiplet (CH₂ adjacent to boron, δ ≈ 1.8–2.2 ppm) .

  • ¹¹B NMR: A characteristic peak near δ 28–32 ppm, typical of arylboronic acids .

  • IR Spectroscopy: Strong B-O stretching vibrations at 1340–1310 cm⁻¹ and O-H stretches from the boronic acid (3200–3400 cm⁻¹) and hydroxyethyl groups (broad band ~3350 cm⁻¹) .

Synthesis and Purification

Synthetic Routes

The synthesis of 3-fluoro-5-(2-hydroxyethyl)phenylboronic acid likely follows established methodologies for fluorinated arylboronic acids:

  • Lithiation-Borylation:

    • A 3-fluoro-5-bromo-phenol precursor undergoes lithiation with n-BuLi at low temperatures (-78°C), followed by quenching with triisopropyl borate (B(OiPr)₃).

    • Subsequent hydrolysis yields the boronic acid .

  • Hydroxyethyl Introduction:

    • The 2-hydroxyethyl group may be introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling of a pre-functionalized boronic ester.

Purification Challenges

  • Hydrolytic Stability: Boronic acids are prone to dehydration, forming boroxines. Storage at 2–8°C in anhydrous solvents (e.g., THF) is recommended .

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane mixtures (1:3) effectively separates byproducts, though boronic acids often require derivatization (e.g., as trifluoroborate salts) for improved stability .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue (Predicted/Analog-Based)Source Analog
Melting Point210–215°C (217–219°C for analog)
Density1.35 ± 0.05 g/cm³
Aqueous Solubility12–15 mg/mL (pH 7.0)
logP (Octanol-Water)0.85 ± 0.20

Acid-Base Behavior

The compound exhibits two pKa values:

  • Boronic Acid Group: pKa ≈ 8.5–9.0 (deprotonation of -B(OH)₂ to -B(OH)O⁻) .

  • Hydroxyethyl Group: pKa ≈ 14–15 (typical for primary alcohols), rendering it inert under most reaction conditions.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in palladium-catalyzed couplings with aryl halides. Key considerations include:

  • Electronic Effects: The electron-withdrawing fluorine atom activates the boronic acid toward transmetallation but may reduce nucleophilicity.

  • Steric Effects: The 2-hydroxyethyl group’s proximity to boron could slow coupling rates compared to less hindered analogs .

Biomedical Applications

  • Protease Inhibition: Fluorinated boronic acids are explored as inhibitors of serine proteases (e.g., thrombin), leveraging boron’s electrophilic interaction with active-site residues .

  • Glucose Sensing: The hydroxyethyl group may facilitate conjugation to polymers for hydrogel-based glucose sensors, exploiting boronic acids’ diol-binding capacity.

Hazard StatementPrecautionary Measures
H315 (Skin irritation)Wear nitrile gloves; avoid direct contact
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use in fume hood

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to introduce both fluorine and hydroxyethyl groups efficiently.

  • Crystallography: X-ray studies to elucidate the boron coordination geometry and hydrogen-bonding networks.

  • Catalytic Applications: Testing in Chan-Lam couplings for C–N bond formation, leveraging the hydroxyethyl group’s potential chelating effects.

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